molecular formula C26H40N7O17P3S · CF3COOH B1159528 4-pentynoyl-Coenzyme A (trifluoroacetate salt)

4-pentynoyl-Coenzyme A (trifluoroacetate salt)

Cat. No. B1159528
M. Wt: 961.6
InChI Key: SIDLSNSJGSPOJG-WADKRTIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein acetylation is a reversible, post-translational modification regulated by lysine acetyltransferases and deacetylases and plays a key role in regulating gene expression. 4-pentynoyl-Coenzyme A (trifluoroacetate salt) (4-pentynoyl-CoA (trifluoroacetate salt)) is an alkyne-derivatized acetyl-CoA reporter that enables rapid detection of acetylated proteins both in vivo and in vitro. As an acyl-CoA donor, the 4-pentynoyl analog is metabolically transferred onto lysine residues of proteins by lysine acetyltransferases. An azide-alkyne bioconjugation reaction, known as click chemistry, can then be used to readily tag acetylated proteins with fluorescent or biotinylated labels for subsequent analysis.

Scientific Research Applications

Analogue and Inhibitor in Biochemical Studies

4-Pentynoyl-Coenzyme A (trifluoroacetate salt) has been utilized in biochemical research, particularly in studies involving enzyme inhibition and metabolism. For instance, S-Trifluoroacetonyl-coenzyme A, an analogue of acetyl-coenzyme A, was synthesized and characterized for its inhibitory properties on enzymes like citrate synthetase (Yabusaki & Ballou, 1978). Moreover, the metabolism of related compounds and their effects on enzymes like 3-ketoacyl-CoA thiolase have been studied, shedding light on metabolic pathways and inhibition mechanisms (Schulz, 1983).

Organic Synthesis and Catalysis

Trifluoroacetic acid, a related compound, has been widely used in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements and functional group deprotections (López & Salazar, 2013). This demonstrates the versatility of compounds within the same chemical family in facilitating organic reactions.

Bioorthogonal Chemical Proteomics

4-Pentynoyl-Coenzyme A plays a significant role in bioorthogonal chemical proteomics. It has been used to identify substrates of lysine acetyltransferases like p300. The compound, serving as an alkynyl chemical reporter for protein acetylation, enabled the identification of protein substrates and their acetylation sites (Yang et al., 2011).

Enzyme Studies and Inactivation

The compound has been instrumental in understanding enzyme functions and mechanisms. For example, 2-Pentynoyl-CoA, a related compound, has been used as a mechanism-based inactivator for studying short-chain acyl-CoA dehydrogenase, providing insights into enzyme inactivation and functionality (Lundberg & Thorpe, 1993).

properties

Product Name

4-pentynoyl-Coenzyme A (trifluoroacetate salt)

Molecular Formula

C26H40N7O17P3S · CF3COOH

Molecular Weight

961.6

InChI

InChI=1S/C26H40N7O17P3S.C2HF3O2/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33;3-2(4,5)1(6)7/h1,13-15,19-21,25,36-37H,5-12H2,2-3H3,(H,

InChI Key

SIDLSNSJGSPOJG-WADKRTIVSA-N

SMILES

OC(C(F)(F)F)=O.NC1=NC=NC2=C1N=CN2[C@@]3([H])[C@@](O)([H])[C@@](OP(O)(O)=O)([H])[C@](COP(OP(OCC(C)(C)[C@@H](O)C(NCCC(NCCSC(CCC#C)=O)=O)=O)(O)=O)(O)=O)([H])O3

synonyms

4-pentynoyl-CoA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-pentynoyl-Coenzyme A (trifluoroacetate salt)
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